molecular formula C23H20N6O2S B2758287 2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide CAS No. 1035018-90-6

2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide

Cat. No.: B2758287
CAS No.: 1035018-90-6
M. Wt: 444.51
InChI Key: CEDSXKNLVNWYSN-UHFFFAOYSA-N
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Description

N-(5-methyl-1H-pyrazol-3-yl)-2-[[3-oxo-2-(phenylmethyl)-2H-imidazo[1,2-c]quinazolin-5-yl]thio]acetamide is a member of quinazolines.

Biological Activity

The compound 2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide is a member of the imidazoquinazoline family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H24N4O2SC_{25}H_{24}N_{4}O_{2}S, with a molecular weight of approximately 456.55 g/mol. The structure includes an imidazoquinazoline core linked to a benzyl group and a pyrazole moiety, which are significant for its biological activity.

The exact mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that the imidazoquinazoline core may interact with specific enzymes or receptors involved in various metabolic pathways. The potential interactions can lead to modulation of enzymatic activities or receptor signaling pathways.

Antidiabetic Activity

Recent studies have indicated that derivatives of imidazoquinazolines exhibit significant antidiabetic properties. For instance, compounds structurally related to this compound have shown inhibitory effects on α-glucosidase, an enzyme critical in carbohydrate metabolism. The IC50 values for related compounds were reported as follows:

CompoundIC50 (μM)
Compound A69.20
Compound B59.60
Compound C49.40
Standard (Acarbose)143.54

These results suggest that the target compound may also possess similar inhibitory effects, warranting further investigation into its potential as an antidiabetic agent .

Antiviral Activity

The compound's structural features suggest potential antiviral properties. Research indicates that imidazoquinolines can inhibit viral replication through various mechanisms, including interference with viral enzymes or host cell receptors. For example, studies have highlighted the efficacy of similar compounds against viruses such as HIV and HCV .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Antidiabetic Studies : In vitro assays demonstrated that derivatives inhibited α-glucosidase with varying degrees of potency compared to standard drugs like acarbose .
  • Antiviral Efficacy : A study investigating pyrazole derivatives found them effective against measles virus with EC50 values around 60 nM, indicating a promising avenue for developing antiviral agents .
  • Molecular Docking Studies : Computational studies have suggested favorable binding interactions between these compounds and target enzymes involved in glucose metabolism and viral replication pathways .

Properties

IUPAC Name

2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(5-methylpyrazolidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O2S/c1-14-11-19(28-27-14)26-20(30)13-32-23-25-17-10-6-5-9-16(17)21-24-18(22(31)29(21)23)12-15-7-3-2-4-8-15/h2-10,14,18-19,27-28H,11-13H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIOKTFAFKSTTDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NN1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide
Reactant of Route 3
Reactant of Route 3
2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide
Reactant of Route 4
Reactant of Route 4
2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide
Reactant of Route 5
2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide
Reactant of Route 6
2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide

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